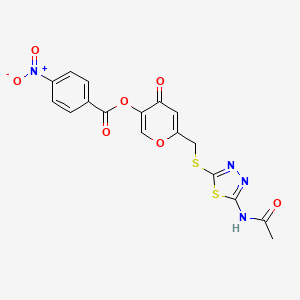

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate

Description

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate (CAS: 896016-19-6) is a heterocyclic derivative featuring a pyran ring fused with a 1,3,4-thiadiazole moiety. Its molecular formula is C₁₇H₁₂N₄O₇S₂, with a molecular weight of 448.4 g/mol . The structure includes a 4-nitrobenzoate ester group, which confers strong electron-withdrawing properties, and a 5-acetamido-substituted thiadiazole ring linked via a thiomethyl bridge. This compound is synthesized through multi-step reactions involving thiol-mediated coupling and esterification, as outlined in similar protocols .

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O7S2/c1-9(22)18-16-19-20-17(30-16)29-8-12-6-13(23)14(7-27-12)28-15(24)10-2-4-11(5-3-10)21(25)26/h2-7H,8H2,1H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKQGEQXVTZXFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate is a complex organic compound with a unique structural profile that includes a pyran ring, a thiadiazole moiety, and an acetamido group. This compound has garnered attention for its potential biological activities, which may have implications in medicinal chemistry. The molecular formula is , with a molecular weight of approximately 416.4 g/mol.

Structural Features

The compound's structure is characterized by:

- Pyran Ring : A six-membered ring containing one oxygen atom.

- Thiadiazole Moiety : A five-membered ring containing two nitrogen atoms and one sulfur atom.

- Acetamido Group : An amide functional group that may enhance biological activity.

Biological Activity

Research indicates that compounds with similar structural features exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiadiazole compounds possess significant antibacterial and antifungal properties. For instance, thiazolidinones have been reported to exhibit activity against various pathogens .

- Antioxidant Properties : Compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have demonstrated antioxidant capabilities, which are crucial for combating oxidative stress in biological systems .

- Anticancer Potential : The presence of the thiadiazole moiety has been linked to anticancer activity in several studies, suggesting that modifications in this region can lead to enhanced efficacy against cancer cells .

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of thiadiazole derivatives. For example:

- Antimicrobial Screening : Compounds were tested against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated potent antibacterial activity compared to standard antibiotics .

- Antioxidant Assays : The DPPH and ABTS assays were employed to evaluate the antioxidant capacity of various derivatives. Results showed that some derivatives had IC50 values significantly lower than ascorbic acid, indicating superior antioxidant properties .

- Structure-Activity Relationship (SAR) : Modifications at specific positions on the thiadiazole ring significantly influenced the biological activity of the compounds. For instance, substituents that enhance electron-withdrawing effects improved antimicrobial potency .

Case Studies

Several case studies highlight the biological potential of structurally related compounds:

- A study on thiazolidinone derivatives revealed their effectiveness in inhibiting bacterial growth with IC50 values ranging from 9.18 µg/mL to 32.43 µg/mL .

- Another investigation into pyran-based compounds demonstrated their ability to inhibit cancer cell proliferation in vitro, suggesting a pathway for further development into therapeutic agents .

Comparative Analysis

The following table summarizes key characteristics and biological activities of similar compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 6-(thio(methyl)-4H-pyran derivatives | Various | Different substituents on the thiadiazole | Antimicrobial, Antioxidant |

| 6-(benzamido-thiadiazole) | 896014-14-5 | Contains benzamido group | Anticancer, Antimicrobial |

| 6-(propionamido-thiadiazole) | 896016-49-2 | Features propionamido group | Antidiabetic, Antioxidant |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

The target compound belongs to a broader class of pyran-thiadiazole hybrids. Key structural analogues and their distinguishing features are summarized below:

Table 1: Structural and Molecular Comparison

Key Observations:

- Electron-withdrawing vs. Electron-donating Groups : The 4-nitrobenzoate group in the target compound increases electrophilicity compared to methyl or methoxy substituents, which may influence binding to biological targets .

- Molecular Weight and Lipophilicity : The 2-ethylbutanamido derivative (504.5 g/mol) has higher lipophilicity due to its branched alkyl chain, whereas the 3-methylbenzoate analogue (417.5 g/mol) is lighter and less polar .

Physicochemical and Bioactivity Trends

- Solubility : Nitro-substituted derivatives exhibit lower aqueous solubility than methyl/methoxy analogues due to reduced hydrogen-bonding capacity .

- Stability : The nitro group may enhance stability under acidic conditions but could pose challenges in reducing environments .

- Bioactivity : Compounds with electron-withdrawing groups (e.g., nitro) often show enhanced antimicrobial or enzyme inhibitory activity, as seen in related thiadiazole derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazides under acidic conditions. Subsequent thioether linkage formation (e.g., using mercaptomethyl pyran derivatives) requires controlled temperatures (60–80°C) and solvents like DMF or THF. Acylation with 4-nitrobenzoyl chloride is performed in basic conditions (e.g., triethylamine) to avoid hydrolysis .

- Critical Parameters :

- Temperature : Excess heat (>90°C) degrades the thiadiazole ring.

- Solvent Polarity : Polar aprotic solvents enhance nucleophilic substitution for thioether bonds.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential due to byproducts from incomplete acylation .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Primary Methods :

- NMR Spectroscopy : - and -NMR confirm the thiadiazole (δ 7.8–8.2 ppm for NH-acetamido), pyran (δ 6.1–6.5 ppm for olefinic protons), and nitrobenzoate (δ 8.3–8.5 ppm for aromatic protons) moieties .

- Mass Spectrometry (HRMS) : Accurate mass determination distinguishes isotopic peaks from impurities (e.g., [M+H] at m/z 509.23) .

- Purity Assurance : HPLC with a C18 column (acetonitrile/water gradient) identifies residual solvents or unreacted intermediates. Purity >95% is achievable with iterative recrystallization .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved, particularly regarding antimicrobial vs. anticancer efficacy?

- Root Causes :

- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times (24h vs. 48h) affect MIC values .

- Structural Isomerism : The nitrobenzoate group’s orientation (para vs. meta) may alter target binding; X-ray crystallography or DFT calculations can clarify .

- Resolution Strategy :

- Standardized Protocols : Use CLSI guidelines for antimicrobial assays and NCI-60 panels for anticancer screening.

- SAR Analysis : Compare analogs (e.g., replacing 4-nitrobenzoate with 3,5-dimethylbenzoate) to isolate contributing functional groups .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?

- Key Modifications :

| Analog | Modification | Biological Impact |

|---|---|---|

| A | Replace thiadiazole with triazole | Reduced antimicrobial activity |

| B | Substitute nitro group with methoxy | Enhanced solubility, lower cytotoxicity |

- In Silico Tools : Molecular docking (AutoDock Vina) predicts binding to E. coli dihydrofolate reductase (antimicrobial) or human topoisomerase II (anticancer). Validate with mutagenesis studies .

Q. How can spectral data contradictions (e.g., unexpected -NMR shifts) be addressed during characterization?

- Common Issues :

- Tautomerism : The 4-oxo-pyran ring may exhibit keto-enol tautomerism, causing peak splitting. Use deuterated DMSO to stabilize enol forms .

- Solvent Artifacts : Residual acetic acid in DMSO-d6 shifts NH-acetamido protons downfield. Dry samples rigorously .

- Advanced Techniques : 2D NMR (COSY, HSQC) resolves overlapping signals, especially in the thioether methyl region (δ 4.1–4.3 ppm) .

Methodological Challenges and Solutions

Q. What strategies optimize the compound’s stability in biological assays (e.g., plasma hydrolysis)?

- Degradation Pathways : The ester bond in 4-nitrobenzoate is prone to hydrolysis.

- Stabilization Methods :

- Prodrug Design : Replace the ester with an amide (e.g., 4-nitrobenzamide) to enhance plasma stability .

- Formulation : Use liposomal encapsulation (phosphatidylcholine/cholesterol) to protect against esterases .

Q. How can researchers validate target engagement in complex biological systems?

- Approaches :

- Photoaffinity Labeling : Incorporate a diazirine group into the thiadiazole ring for UV-induced crosslinking with target proteins.

- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation shifts after compound treatment to confirm binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.